molecular formula C39H57N7O13S B1143050 AC-Asp-tyr(2-malonyl)-val-pro-met-leu-NH2 CAS No. 168135-79-3

AC-Asp-tyr(2-malonyl)-val-pro-met-leu-NH2

Cat. No.: B1143050
CAS No.: 168135-79-3
M. Wt: 863.97
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

The compound AC-Asp-tyr(2-malonyl)-val-pro-met-leu-NH2 is a synthetic peptide used primarily in cellular and molecular biology applications. It is a sequence of amino acids with specific modifications that make it useful for various research purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AC-Asp-tyr(2-malonyl)-val-pro-met-leu-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Industrial Production Methods

Industrial production of this peptide follows similar principles but on a larger scale. Automated peptide synthesizers are used to increase efficiency and consistency. The process is optimized for yield and purity, ensuring that the final product meets research-grade standards .

Chemical Reactions Analysis

Types of Reactions

AC-Asp-tyr(2-malonyl)-val-pro-met-leu-NH2 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

AC-Asp-tyr(2-malonyl)-val-pro-met-leu-NH2 is used in several scientific research fields:

Mechanism of Action

The mechanism of action for AC-Asp-tyr(2-malonyl)-val-pro-met-leu-NH2 involves its interaction with specific molecular targets. The peptide can bind to proteins or receptors, influencing cellular pathways and processes. The exact mechanism depends on the context of its use, such as inhibiting or activating specific enzymes or signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The 2-malonyl modification in AC-Asp-tyr(2-malonyl)-val-pro-met-leu-NH2 provides unique properties, such as increased stability or specific binding affinity, making it distinct from other similar peptides .

Properties

IUPAC Name

(3S)-3-acetamido-4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-3-[2-(2-carboxyacetyl)-4-hydroxyphenyl]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H57N7O13S/c1-19(2)14-26(34(40)54)43-35(55)25(11-13-60-6)42-38(58)29-8-7-12-46(29)39(59)33(20(3)4)45-37(57)27(44-36(56)28(17-31(50)51)41-21(5)47)15-22-9-10-23(48)16-24(22)30(49)18-32(52)53/h9-10,16,19-20,25-29,33,48H,7-8,11-15,17-18H2,1-6H3,(H2,40,54)(H,41,47)(H,42,58)(H,43,55)(H,44,56)(H,45,57)(H,50,51)(H,52,53)/t25-,26-,27-,28-,29-,33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTFRFKAZAXYQKV-JYTZCBOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)C(CCSC)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C(CC2=C(C=C(C=C2)O)C(=O)CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=C(C=C(C=C2)O)C(=O)CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H57N7O13S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

864.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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